molecular formula C20H21ClFN7 B5669659 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5669659
M. Wt: 413.9 g/mol
InChI Key: BYCVENOIZPCWCW-UHFFFAOYSA-N
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Description

6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a piperazine ring, a triazine ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the piperazine and triazine intermediates. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a substituted aniline to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The triazine ring may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7/c21-14-2-1-3-17(12-14)29-10-8-28(9-11-29)13-18-25-19(23)27-20(26-18)24-16-6-4-15(22)5-7-16/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCVENOIZPCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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